N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide - 955737-96-9

N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide

Catalog Number: EVT-2816974
CAS Number: 955737-96-9
Molecular Formula: C21H21F3N2O2
Molecular Weight: 390.406
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-acetamido-2-(4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-4-methylpentanoate

Compound Description: This compound is a derivative of isoquinoline. The research paper discusses its molecular structure, which includes an isoquinoline ring system with the N-heterocyclic ring in a half-boat conformation. The structure is stabilized by an intramolecular O—H⋯O hydrogen bond, forming an S(7) ring motif.

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This refers to a series of compounds featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. These compounds were designed and synthesized as potential reversal agents for P-glycoprotein (P-gp)‐mediated multidrug resistance (MDR) in cancer chemotherapy.

2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p‐tolyl)benzamide (compound 7 h)

Compound Description: This specific compound is identified within the group of 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines mentioned above. It emerged as a potent modulator of P-gp-mediated MDR, exhibiting high potency and low cytotoxicity.

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: This refers to a series of 1,3,4-thiadiazole-based compounds synthesized and evaluated for their in vitro anticancer properties. These compounds incorporate halogen moieties (chlorine and fluorine) in their structures.

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a selective B/C RAF inhibitor that was developed using a hypothesis-driven approach focused on drug-like properties. A key aspect of its development involved improving solubility while maintaining potent cellular activity in KRAS mutant tumor cell lines.

1,2,3,4-tetrahydroisoquinolines Derivatives as Antagonists of Urotensin II Receptor.

Compound Description: This refers to a series of 1,2,3,4-tetrahydroisoquinoline derivatives characterized by various substituents and stereochemical configurations. They were developed and investigated as potential antagonists of the urotensin II receptor.

Substituted 1,2,3,4-tetrahydroisoquinoline

Compound Description: This entry describes a broad category of 1,2,3,4-tetrahydroisoquinoline derivatives with various substituents, including alkoxy groups and alkyl groups, and different stereochemical configurations. This document suggests these compounds may have pharmaceutical applications.

2- {6,7-dimethoxy-1- [2- (4-trifluoromethylphenyl) -ethyl] -3,4-dihydro-1H -isoquinolin-2-yl} -N-methyl-2-phenyl-acetamide; 2- {6,7-dimethoxy-1- [2- (6-trifluoromethyl-pyridin-3-yl) ethyl] -3,4-dihydro-1H -isoquinolin-2-yl} -N-methyl-2-fenilatsetamid

Compound Description: These two specific compounds are listed as examples within the broader category of Substituted 1,2,3,4-tetrahydroisoquinolines discussed above.

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

Compound Description: RAF709 is a highly potent and selective B/C RAF inhibitor, specifically designed to target RAS mutant cancers. A key challenge in its development was improving solubility without sacrificing cellular potency. This was achieved by replacing an N-methylpyridone group with a tetrahydropyranyl oxy-pyridine derivative.

N-[4-[2-[(3 aS ,9 bR )-8-Cyano-1,3 a ,4,9 -tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide] (S33138)

Compound Description: S33138 is a preferential antagonist of cloned human D3 versus D2L and D2S receptors. It exhibits interesting pharmacological properties, such as increasing levels of c-fos mRNA in specific brain regions and modulating dopamine release and neuron firing rates. It also displays antagonist properties at α2C-adrenoceptors, 5-HT2A and 5-HT7 receptors.

N-phenyl(piperidine-2-yl)methyl-benzamide derivatives

Compound Description: This describes a family of compounds with a benzamide core linked to a piperidine ring via a methylene bridge. These compounds were designed and studied as specific inhibitors of glycine transporters glyt 1 and/or glyt 2.

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6yl)- N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This compound is a complex heterocyclic derivative containing a benzamide moiety. It was synthesized and evaluated for its antimicrobial activity against various bacterial strains.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is an aminopyrazole that exhibits selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. It has been shown to reduce Mcl-1 levels, a protein involved in apoptosis regulation.

N-(2-amino-2-oxoethyl)-3-{4-fluoro-2-[3-(trifluoromethyl)benzyl]-1-benzothien-7-yl}benzamide

Compound Description: This compound is a GPR52 agonist, synthesized via a scalable and straightforward method involving a hemithioindigo derivative.

4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Compound 2-75)

(E)-3-(4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorophenyl)-N-hydroxyacrylamide (Compound 1005)

Compound Description: These two compounds are hybrid molecules combining structural elements of enzalutamide and suberoylanilide hydroxamic acid (SAHA). They were designed to target HSP90 and AR in enzalutamide-resistant prostate cancer cells. These compounds display weakened intrinsic pan-HDACI activities and exhibit potential as prototype antitumor drugs.

4-[2-[(2-(3-chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid (BRL 37344)

5-[-2-([-2-(3-chlorophenyl)-2-hydroxyethyl]amino)propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316243)

Compound Description: BRL 37344 and CL 316243 are both selective β3-adrenergic receptor agonists. They are used to study the role of β3-adrenergic receptors in various physiological processes, including cAMP accumulation and cardiovascular function.

Thiouracil Derivatives Containing Benzothiazole

Compound Description: This refers to a class of compounds that incorporate both thiouracil and benzothiazole moieties. These compounds were synthesized and evaluated for their antibacterial activities against specific bacterial strains.

N2-[2-(3-chloro-2-pyridyl)-5-[(5-methyltetrazol-2-yl)methyl]pyrazol-3-yl]-5-cyano-N1,3-dimethyl-phtalamide,

3-bromo-N2-[5-bromo-2-(3-chloro-2-pyridyl)pyrazol-3-yl]-5-chloro-N1-(1-cyclopropylethyl)phtalamide,

1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-3-(trifluoromethyl)-1,2,4-triazole,

2-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-5-(trifluoromethyl)-1,2,4-triazol-3-amine,

1-(4-chloro-3-fluoro-phenyl)-N-[(2-methyl-3-phenyl-phenyl)methoxy]-2-methylsulfanyl-ethanimine,

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[5-bromo-2-(3-chloro-2-pyridyl)pyrazol-3-yl]-4-chloro-6-methyl-benzamide,

1-[(6-chloro-3-pyridyl)methyl]-7-methyl-8-nitro-5-propoxy-3,5,6,7-tetrahydro-2H-imidazo[1,2-a]pyridine,

(E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxy-prop-2-enoate de methyle

1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-(4-(difluoromethoxy)phenyl)uree

Compound Description: These compounds represent a diverse set of insecticides used in combination with pyraclostrobine to enhance their efficacy in controlling plant diseases. They target various pathways and mechanisms in insects, leading to their insecticidal effects.

(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-97)

(3R)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylbutyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (RTI-5989-194)

(3R)-7-hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (RTI-5989-241)

nor-binaltorphimine (nor-BNI)

(3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

Compound Description: These compounds are selective κ-opioid receptor antagonists known for their long durations of action. Their prolonged activity has been attributed to their ability to activate c-Jun N-terminal kinase (JNK) 1 in vivo. This research highlights a potential noncompetitive mechanism of action for these κ-opioid receptor antagonists.

ZD 7114 [(S)-4-[2-hydroxy-3-phenoxypropylaminoethoxy]-N-(2-methoxyethyl)phenoxyacetamide]

Compound Description: ZD 7114 is a selective β3-adrenoceptor agonist that causes potent and concentration-dependent relaxation of the internal anal sphincter (IAS) smooth muscle. This relaxation is antagonized by the β3-AR antagonist SR 59230A.

1-(4,6-dimethoxypyrimidine-2-yl)-2,4-diketo-7-trifluoromethyl-1,2,3,4-tetrahydropyrido[2.3-d]pyrimidine (2),

N-(4,6-dimethoxypyrimidine-2-yl)-N-(3-methoxycarbonyl-6-trifluoromethylpyridine-2-yl)-amine (3),

N-(4,6-dimethoxypyrimidine-2-yl)-N-(3-car- boxylic acid-6-trifluoromethylpyridine-2-yl)-amine (4),

N-(4-methoxy-6-hydroxypyrimidine-2-yl)-N-(3-carboxylic acid-6-trifluoromethylpyridine-2-yl)-amine (5),

2-sulfonamido-3-carbomethoxy-6-trifluoromethyl-pyridine (6) and

2-amino-4,6-dimethoxypyrimidine (7)

Compound Description: These compounds are metabolites of the sulfonylurea herbicide flupyrsulfuron. They are formed during its degradation in soil and exhibit herbicidal activity to varying degrees.

N(2S)-7-carbethoxymethoxy-1,2,3,4-tetrahydronaphth-2-yl]-(2R)-2-hydroxy-2-(3-chlorophenyl)ethanamine hydrochloride (SR 58611A)

Compound Description: SR 58611A is a novel thermogenic β-adrenoceptor agonist that specifically activates β3-adrenoceptors in brown fat cells, leading to increased energy expenditure and potentially useful for treating obesity.

Oxazole Derivatives

Compound Description: This refers to a class of compounds containing an oxazole ring, known for their diverse biological activities, including their potential use in therapeutics.

2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (Compound 15)

Compound Description: This compound is a benzoxazepine derivative that acts as an inverse agonist of the nuclear receptor RORγ. It exhibits potent suppression of IL-17 release in human T-helper 17 (TH17) cells and is considered a potential therapeutic agent for autoimmune diseases.

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (flumatinib, HH-GV678)

Compound Description: Flumatinib is a novel antineoplastic tyrosine kinase inhibitor currently undergoing clinical trials for the treatment of chronic myelogenous leukemia (CML). Its metabolism in humans involves N-demethylation, N-oxidation, hydroxylation, amide hydrolysis, glucuronidation, and acetylation. The presence of trifluoromethyl and pyridine groups facilitates amide bond cleavage, leading to the formation of specific metabolites.

N-cyclohexylcarbamoyl-4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzenesulfonamide (Gliquidone)

Compound Description: Gliquidone is a sulfonylurea drug used to treat type 2 diabetes. It lowers blood sugar levels by stimulating insulin release from the pancreas. Its molecular structure features a sulfonylurea group connected to a tetrahydroisoquinoline moiety.

N-[(1r,4r)-4-[2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide (SB269652)

Compound Description: SB269652 is the first identified negative allosteric modulator of D2 and D3 dopamine receptor dimers. It exhibits unique pharmacological properties by interacting with allosteric sites on these receptors, potentially leading to the development of a new generation of antipsychotic drugs. []

Properties

CAS Number

955737-96-9

Product Name

N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethyl)benzamide

Molecular Formula

C21H21F3N2O2

Molecular Weight

390.406

InChI

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-9-14-7-8-16(11-15(14)12-26)25-19(27)17-5-3-4-6-18(17)21(22,23)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,27)

InChI Key

BTWQUBIHOBGVET-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.